molecular formula C28H24N2O6 B12397740 Fmoc-(D-Phe)-OSu

Fmoc-(D-Phe)-OSu

Cat. No.: B12397740
M. Wt: 484.5 g/mol
InChI Key: VLXHZQQUTCVLGU-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(D-Phe)-OSu, also known as N-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester, is a derivative of D-phenylalanine. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(D-Phe)-OSu typically involves the reaction of Fmoc-D-phenylalanine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Scientific Research Applications

Chemistry

Fmoc-(D-Phe)-OSu is extensively used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide chains .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .

Medicine

This compound has applications in the development of antimicrobial peptides and hydrogels for drug delivery. These hydrogels can encapsulate drugs and release them in a controlled manner, enhancing the efficacy of the treatment .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science .

Mechanism of Action

The mechanism of action of Fmoc-(D-Phe)-OSu involves the selective protection and deprotection of the amino group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(D-Phe)-OSu is unique due to its ability to form stable peptide bonds and its compatibility with various reaction conditions. Its use in solid-phase peptide synthesis allows for the efficient and selective formation of complex peptide structures .

Properties

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate

InChI

InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m1/s1

InChI Key

VLXHZQQUTCVLGU-XMMPIXPASA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.